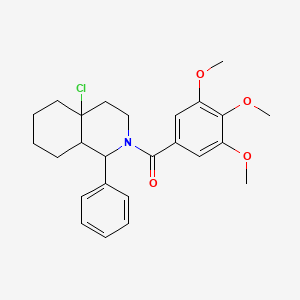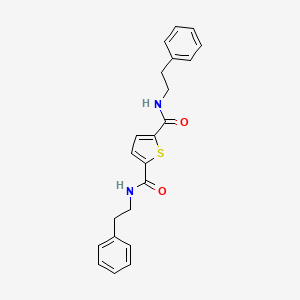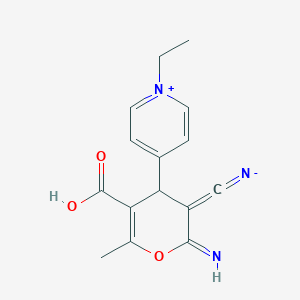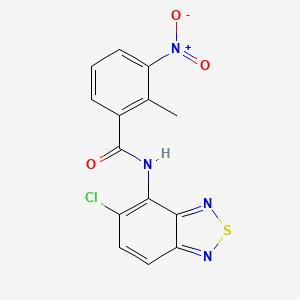![molecular formula C22H18N8O2S2 B15021758 ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that features a combination of benzothiazole, tetrazole, and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step reactions. One common route includes:
Formation of the Benzothiazole Moiety: Starting with 2-aminobenzenethiol, which reacts with carbon disulfide and an amine to form the benzothiazole ring.
Synthesis of the Tetrazole Moiety: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Construction of the Pyrimidine Ring: This step involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling Reactions: The benzothiazole and tetrazole moieties are then coupled with the pyrimidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in any derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole, tetrazole, and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential bioactivity could lead to the development of new therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. This could have applications in electronics, sensors, and other advanced technologies.
作用机制
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate: Similar structure but lacks the tetrazole moiety.
2-(1,3-Benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
The presence of both the tetrazole and benzothiazole moieties in the same molecule is relatively unique and contributes to its diverse reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C22H18N8O2S2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H18N8O2S2/c1-2-32-19(31)15-12-23-20(26-21-25-16-10-6-7-11-18(16)34-21)24-17(15)13-33-22-27-28-29-30(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,24,25,26) |
InChI 键 |
XKTCAUZGTGXBGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15021681.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)

![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)

![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![1,3-diphenyl-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15021717.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)

![3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol](/img/structure/B15021741.png)

